molecular formula C14H19NO2 B5795753 N-(4-ethoxyphenyl)cyclopentanecarboxamide

N-(4-ethoxyphenyl)cyclopentanecarboxamide

Cat. No. B5795753
M. Wt: 233.31 g/mol
InChI Key: OEXLLWJUCFTKGT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)cyclopentanecarboxamide, also known as Eticlopride, is a chemical compound that belongs to the class of substituted benzamides. It is a dopamine D2 receptor antagonist that has been extensively studied for its effects on the central nervous system.

Scientific Research Applications

N-(4-ethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its effects on the central nervous system. It is commonly used as a tool compound in neuroscience research to selectively block dopamine D2 receptors. This allows researchers to investigate the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia.

Mechanism of Action

N-(4-ethoxyphenyl)cyclopentanecarboxamide acts as a competitive antagonist at dopamine D2 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in dopamine-mediated neurotransmission, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-ethoxyphenyl)cyclopentanecarboxamide depend on the specific experimental conditions and the system being studied. In general, it has been shown to decrease dopamine-mediated neurotransmission in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This can result in a variety of behavioral effects, such as decreased locomotor activity, decreased reward-seeking behavior, and impaired cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a highly selective dopamine D2 receptor antagonist, which allows for the specific investigation of dopamine-mediated processes. It is also relatively easy to synthesize and has good solubility in common solvents.
However, there are also some limitations to the use of N-(4-ethoxyphenyl)cyclopentanecarboxamide. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. It also has some off-target effects, such as inhibition of the serotonin transporter, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-(4-ethoxyphenyl)cyclopentanecarboxamide. Some possible areas of investigation include:
1. Investigating the role of dopamine D2 receptors in various disease states, such as addiction, Parkinson's disease, and schizophrenia.
2. Developing new compounds that are more selective and potent dopamine D2 receptor antagonists.
3. Investigating the effects of N-(4-ethoxyphenyl)cyclopentanecarboxamide on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
4. Investigating the effects of chronic administration of N-(4-ethoxyphenyl)cyclopentanecarboxamide on behavior and physiology.
5. Investigating the effects of N-(4-ethoxyphenyl)cyclopentanecarboxamide in different animal models of disease.
Conclusion:
N-(4-ethoxyphenyl)cyclopentanecarboxamide is a dopamine D2 receptor antagonist that has been extensively studied for its effects on the central nervous system. It is commonly used as a tool compound in neuroscience research to selectively block dopamine D2 receptors. Its mechanism of action involves competitive antagonism at the receptor, which leads to a decrease in dopamine-mediated neurotransmission. N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, such as its selectivity and solubility, but also has some limitations, such as its short half-life. There are many potential future directions for research on N-(4-ethoxyphenyl)cyclopentanecarboxamide, including investigating its role in various disease states and developing new compounds with improved selectivity and potency.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)cyclopentanecarboxamide involves the reaction of 4-ethoxybenzoyl chloride with cyclopentylamine in the presence of a base. The reaction yields N-(4-ethoxyphenyl)cyclopentanecarboxamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(4-ethoxyphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13-9-7-12(8-10-13)15-14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLLWJUCFTKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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